

An In-depth Technical Guide to the Chemical Structure of SKF 89748

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Compound of Interest

Compound Name: SKF 89748

Cat. No.: B1681802

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This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **SKF 89748**, a potent and selective α 1-adrenergic receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

SKF 89748 is chemically known as 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine.[1] It is a synthetic compound that has been instrumental in the characterization of α 1-adrenergic receptor subtypes.

Table 1: Chemical Identifiers for **SKF 89748**

Identifier	Value
IUPAC Name	1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
Synonyms	SK&F-89748, SK&F 89748-A[2]
CAS Number	81998-18-7[2]
Molecular Formula	C ₁₂ H ₁₇ NOS[3]
Molecular Weight	223.33 g/mol [3]
SMILES	NC1CC2=C(CC1)C(SC)=CC=C2OC[3]

The structure of **SKF 89748** features a tetralin core, which is a partially hydrogenated naphthalene ring system. Key functional groups include a methoxy group at position 8, a methylthio group at position 5, and an amine group at position 2. The amine group at a chiral center gives rise to stereoisomerism.

Stereochemistry

SKF 89748 exists as a racemic mixture of d- and l-enantiomers. The l-isomer, which possesses the (S)-configuration, is the more pharmacologically active enantiomer.^[1] The absolute configuration of the l-isomer was determined by single-crystal X-ray diffraction studies.^[1]

Pharmacological Profile

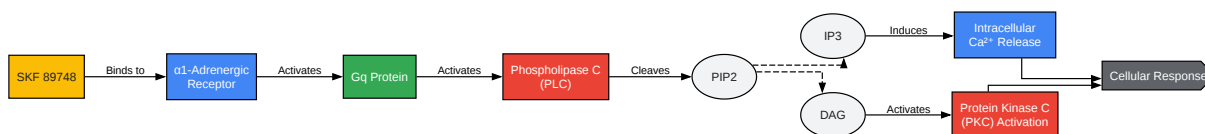
SKF 89748 is a potent and selective agonist for α 1-adrenergic receptors.^{[1][4]} Its high affinity and selectivity have made it a valuable research tool for distinguishing α 1-adrenergic receptor-mediated effects from those mediated by other adrenergic receptor subtypes.

Table 2: Pharmacological Data for l-**SKF 89748**

Parameter	Value	Reference
Mechanism of Action	α 1-Adrenergic Receptor Agonist	^[1]
Potency (EC50)	9 \pm 2 nM (isolated perfused rabbit ear artery)	^[1]
Selectivity	α 1/ α 2 selectivity ratio > 100	^[1]
In Vivo Effect	Inhibition of food and water intake (ED50 = 0.37 mg/kg in rats)	^[4]

Signaling Pathways

As an α 1-adrenergic receptor agonist, **SKF 89748** activates downstream signaling cascades upon binding to its receptor. The canonical pathway involves the activation of the Gq alpha subunit of the heterotrimeric G-protein.



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Caption: Canonical α 1-adrenergic receptor signaling pathway activated by **SKF 89748**.

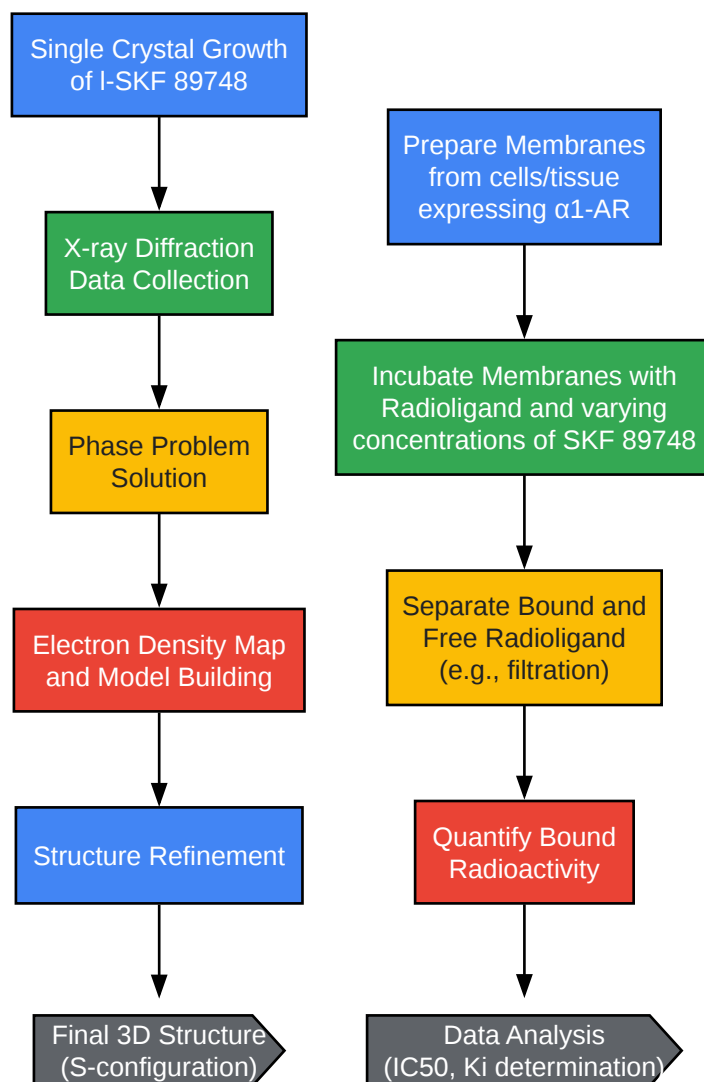
Activation of phospholipase C (PLC) by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).^{[5][6][7]} IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca^{2+}).^[7] The increase in intracellular Ca^{2+} , along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, such as smooth muscle contraction.^{[6][7]}

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **SKF 89748** are not readily available in the public domain. However, this section outlines the general methodologies that would be employed for its structural characterization and pharmacological evaluation.

Structural Elucidation: X-ray Crystallography

The determination of the absolute stereochemistry of the active l-enantiomer of **SKF 89748** was accomplished using single-crystal X-ray diffraction.^[1] The general workflow for such an analysis is as follows:



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